4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and a dithiolo ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, ethyl aniline, and various reagents to introduce the dithiolo ring and methyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinoline N-oxides.
Reduction: Reduction reactions can lead to the hydrogenation of the quinoline ring, producing dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
- Quinoline N-oxides from oxidation.
- Dihydroquinoline derivatives from reduction.
- Substituted quinoline derivatives from substitution reactions.
Scientific Research Applications
4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (1Z)-N-(4-Ethylphenyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
- (1Z)-4,4,7,8-Tetramethyl-N-(2-propoxyphenyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
Comparison: Compared to similar compounds, 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substitution pattern and the presence of the ethyl group
Biological Activity
The compound 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a member of the dithioloquinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of dithioloquinoline derivatives. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2. The compound has shown efficacy against various cancer cell lines including breast (MCF-7) and colon (HCT-116) carcinoma cells .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. In vitro studies indicate that it exhibits significant activity against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 |
Antioxidant Properties
Dithioloquinolines are known for their antioxidant activities. The compound has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in cellular models:
- Assay Results : The compound demonstrated a dose-dependent increase in antioxidant activity when tested with DPPH and ABTS assays.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of key metabolic enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels within cells, promoting oxidative stress in cancer cells while protecting normal cells.
- Gene Expression Regulation : It may influence the expression of genes associated with cell cycle regulation and apoptosis.
Study 1: Anticancer Efficacy
In a controlled study involving the administration of the compound to mice with induced tumors, significant tumor regression was observed compared to control groups. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .
Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted using various bacterial strains. The findings indicated that the compound effectively inhibited bacterial growth at relatively low concentrations. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Properties
Molecular Formula |
C22H24N2S2 |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2S2/c1-6-15-7-9-16(10-8-15)23-21-19-17-11-13(2)14(3)12-18(17)24-22(4,5)20(19)25-26-21/h7-12,24H,6H2,1-5H3 |
InChI Key |
AFWKPFHQRDPZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origin of Product |
United States |
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